molecular formula C21H26F2O6 B042009 Fluocinolon CAS No. 807-38-5

Fluocinolon

Katalognummer: B042009
CAS-Nummer: 807-38-5
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: UUOUOERPONYGOS-CLCRDYEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Fluocinolone is a synthetic hydrocortisone derivative . It primarily targets glucocorticoid receptors, which are present in almost every cell in the body . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

Fluocinolone binds to the glucocorticoid receptors, forming a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes . This binding induces the production of phospholipase A2 inhibitory proteins, also known as lipocortins . Lipocortins can inhibit the release of arachidonic acid, a precursor of various inflammatory mediators .

Biochemical Pathways

The action of fluocinolone involves several major biochemical pathways, including the polyol pathway, advanced glycation end products pathway, protein kinase C pathway, and hexosamine pathway . These pathways lead to oxidative stress, angiogenesis, and inflammation, resulting in the upregulation of multiple inflammatory mediators . The inhibition of these mediators by fluocinolone helps to reduce inflammation and relieve symptoms.

Pharmacokinetics

Fluocinolone acetonide intravitreal implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology . Once absorbed through the skin, topical corticosteroids like fluocinolone are metabolized primarily in the liver and are then excreted by the kidneys .

Result of Action

The molecular and cellular effects of fluocinolone’s action primarily involve the reduction of inflammation and relief of itching . By inhibiting the release of inflammatory mediators, fluocinolone can alleviate the symptoms of various skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .

Action Environment

The action, efficacy, and stability of fluocinolone can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the extent of percutaneous absorption of topical corticosteroids . Inflammation and/or other disease processes in the skin can increase percutaneous absorption . Therefore, the patient’s skin condition and the method of application can significantly impact the effectiveness of fluocinolone.

Biochemische Analyse

Biochemical Properties

Fluocinolone interacts with the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This interaction leads to changes in gene expression, which can affect various biochemical reactions within the cell .

Cellular Effects

Fluocinolone has been used to treat a variety of skin conditions such as eczema, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It reduces the swelling, itching, and redness that can occur in these types of conditions . Fluocinolone influences cell function by suppressing the immune response and reducing inflammation .

Molecular Mechanism

Fluocinolone works by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It binds to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the cell nucleus . This complex then binds to glucocorticoid response elements in the promoter region of target genes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluocinolone have been observed over time. For example, a study showed that the Fluocinolone implant releases 1.0 ng/mL of steroid from the first day post-implant . This release rate is vastly different over time when compared with other steroids .

Dosage Effects in Animal Models

While specific studies on Fluocinolone dosage effects in animal models are limited, corticosteroids like Fluocinolone are commonly administered in small animals . The effects of these drugs can vary with different dosages, and high doses can potentially lead to adverse effects .

Metabolic Pathways

The metabolism of Fluocinolone can be decreased when combined with certain other drugs . Detailed information on the specific metabolic pathways that Fluocinolone is involved in is currently limited.

Transport and Distribution

Fluocinolone, due to its lipophilic nature, can easily cross cell membranes

Subcellular Localization

As a glucocorticoid, it is known to bind to the cytosolic glucocorticoid receptor and then translocate into the cell nucleus . This suggests that Fluocinolone is likely to be found in the cytosol and nucleus of cells.

Analyse Chemischer Reaktionen

Fluocinolonacetonid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogenierungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Eigenschaften

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUOERPONYGOS-CLCRDYEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016494
Record name Fluocinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807-38-5
Record name Fluocinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocinolone [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocinolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOCINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluocinolone
Reactant of Route 2
Fluocinolone
Reactant of Route 3
Fluocinolone
Reactant of Route 4
Fluocinolone
Reactant of Route 5
Fluocinolone
Reactant of Route 6
Fluocinolone
Customer
Q & A

Q1: How does Fluocinolone exert its anti-inflammatory effects?

A1: Fluocinolone binds to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus and activates the transcription of genes containing glucocorticoid-responsive elements. [] These genes often encode for proteins with anti-inflammatory properties, such as lipocortin-1. [] Lipocortin-1 inhibits cytosolic phospholipase 2 alpha, preventing the release of arachidonic acid and its subsequent conversion to inflammatory prostaglandins. [] Fluocinolone also induces MAPK phosphatase 1, hindering the MAPK cascade and its pro-inflammatory effects. [] Additionally, Fluocinolone directly inhibits nuclear factor kappa-B, suppressing the transcription of cyclooxygenase 2 and prostaglandin synthesis. []

Q2: What downstream effects are associated with Fluocinolone's interaction with the glucocorticoid receptor?

A2: Fluocinolone's binding to the glucocorticoid receptor leads to the upregulation of anti-inflammatory proteins like lipocortin-1 and MAPK phosphatase 1. [] This, in turn, disrupts multiple inflammatory pathways, including:

  • Inhibition of phospholipase 2 alpha: Prevents the release of arachidonic acid, a precursor to inflammatory prostaglandins. []
  • Suppression of MAPK cascade: Reduces pro-inflammatory signaling mediated by Jun N-terminal kinase and c-Jun. []
  • Direct inhibition of nuclear factor kappa-B: Downregulates cyclooxygenase 2 transcription, ultimately decreasing prostaglandin synthesis. []

Q3: How does light exposure affect the stability of Fluocinolone Acetonide in pharmaceutical formulations?

A4: Fluocinolone Acetonide is susceptible to photodegradation. Studies using high-performance liquid chromatography (HPLC) revealed that Fluocinolone Acetonide undergoes a complex kinetic reaction when exposed to light (254 nm) in acetonitrile. [] This degradation pathway highlights the need for appropriate packaging and storage conditions to minimize light exposure and preserve drug stability.

Q4: What clinical conditions are commonly treated with Fluocinolone Acetonide, and what are the typical routes of administration?

A4: Fluocinolone Acetonide is used to manage various inflammatory conditions, including:

  • Dermatological conditions: Atopic dermatitis, eczema, psoriasis, and discoid lupus erythematosus. [, , , , ] It is often applied topically as a cream, ointment, or solution. [, , , , ]
  • Otic conditions: Otitis externa and otitis media with tympanostomy tubes. [, ] In these cases, it is administered as otic drops. [, ]
  • Ocular conditions: Uveitis, diabetic macular edema, and cystoid macular edema. [, , , , , , , , , , , , ] For these conditions, it is administered as an intravitreal implant or injection. [, , , , , , , , , , , , ]
  • Oral conditions: Symptomatic oral lichen planus. [] In this case, it is administered as a mouthwash. []

Q5: What are the potential benefits of using Fluocinolone Acetonide intravitreal implants for treating ocular conditions like diabetic macular edema?

A5: Fluocinolone Acetonide intravitreal implants offer several potential advantages:

  • Sustained drug delivery: Provides continuous, localized delivery of Fluocinolone Acetonide to the posterior segment of the eye, potentially reducing treatment burden and improving patient compliance compared to frequent injections. [, , ]
  • Reduced inflammation: Effectively controls inflammation associated with conditions like diabetic macular edema, contributing to improved visual acuity and anatomical outcomes. [, , , ]
  • Long-term efficacy: Clinical trials demonstrate sustained efficacy of Fluocinolone Acetonide implants for up to 3 years in managing macular edema. [, ]

Q6: What are some potential side effects associated with Fluocinolone Acetonide treatment?

A6: While Fluocinolone Acetonide is generally considered safe, potential side effects have been observed, particularly with long-term use or higher doses. These include:

  • Ocular side effects: Increased intraocular pressure (IOP) and cataract formation are the most common side effects associated with intravitreal Fluocinolone Acetonide implants. [, , , , , , , , ]
  • Systemic side effects: Although less common with topical or localized administration, prolonged or high-dose use of Fluocinolone Acetonide can lead to systemic side effects, including adrenal suppression. []

Q7: What analytical methods are commonly employed to evaluate Fluocinolone Acetonide formulations?

A7: Various analytical techniques are utilized for the characterization and quantification of Fluocinolone Acetonide in pharmaceutical formulations:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying Fluocinolone Acetonide and its potential impurities or degradation products. [, ] This method is particularly useful for studying drug stability and degradation kinetics. []
  • Thin Layer Chromatography (TLC): A simpler and more cost-effective method compared to HPLC, often employed for rapid screening of formulations and identification of impurities. []
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique used to identify and characterize unknown impurities, such as hydroperoxide impurities, in Fluocinolone Acetonide formulations. []

Q8: What are some areas of ongoing research and development related to Fluocinolone Acetonide?

A8: Current research efforts are focused on:

  • Improved drug delivery systems: Developing novel formulations and delivery systems, such as biodegradable intravitreal implants, to enhance drug targeting, prolong drug release, and minimize side effects. []
  • Personalized medicine: Investigating biomarkers to predict treatment response and identify patients who would benefit most from Fluocinolone Acetonide therapy while minimizing the risk of adverse events. []
  • New therapeutic applications: Exploring the potential use of Fluocinolone Acetonide for treating other inflammatory conditions, such as serpiginous choroiditis, based on its efficacy in managing uveitis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.